molecular formula C17H16BrN3O3S B2472096 3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide CAS No. 365243-75-0

3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide

Cat. No.: B2472096
CAS No.: 365243-75-0
M. Wt: 422.3
InChI Key: LSASBVMCXWDQMZ-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide: is a synthetic organic compound that belongs to the thiazolium family. This compound is characterized by its unique structure, which includes a thiazolium ring substituted with hydroxyethyl, nitrophenyl, and phenylamino groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide typically involves a multi-step process:

  • Formation of the Thiazolium Ring: : The initial step involves the cyclization of appropriate starting materials to form the thiazolium ring. This can be achieved by reacting a thioamide with a haloketone under basic conditions.

  • Substitution Reactions: : The introduction of the hydroxyethyl, nitrophenyl, and phenylamino groups is carried out through nucleophilic substitution reactions. For example, the hydroxyethyl group can be introduced by reacting the thiazolium intermediate with ethylene oxide.

  • Bromide Addition: : The final step involves the addition of bromide to form the bromide salt of the compound. This is typically done by reacting the thiazolium intermediate with hydrobromic acid or a bromide salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can target the nitro group, converting it to an amino group, which can further participate in various coupling reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄).

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amino derivatives.

    Substitution Products: Various thiazolium derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound has potential applications in biological research due to its structural similarity to certain bioactive molecules. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In industrial applications, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide involves its interaction with specific molecular targets. The hydroxyethyl and nitrophenyl groups can participate in hydrogen bonding and π-π interactions, respectively, facilitating binding to enzymes or receptors. The phenylamino group can engage in additional interactions, enhancing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(methylamino)-1,3-thiazol-3-ium bromide
  • 3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(ethylamino)-1,3-thiazol-3-ium bromide
  • 3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(propylamino)-1,3-thiazol-3-ium bromide

Uniqueness

Compared to similar compounds, 3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide exhibits unique properties due to the presence of the phenylamino group. This group can enhance the compound’s binding affinity and specificity for certain biological targets, making it more effective in its applications. Additionally, the combination of hydroxyethyl and nitrophenyl groups provides a balance of hydrophilic and hydrophobic characteristics, contributing to its versatility in various chemical and biological contexts.

Properties

IUPAC Name

2-[2-anilino-4-(4-nitrophenyl)-1,3-thiazol-3-ium-3-yl]ethanol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S.BrH/c21-11-10-19-16(13-6-8-15(9-7-13)20(22)23)12-24-17(19)18-14-4-2-1-3-5-14;/h1-9,12,21H,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSASBVMCXWDQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=[N+](C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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